molecular formula C8H4N2O B019604 Furo[2,3-B]pyridine-3-carbonitrile CAS No. 109274-96-6

Furo[2,3-B]pyridine-3-carbonitrile

Cat. No. B019604
M. Wt: 144.13 g/mol
InChI Key: BAOIKQQJADUBGY-UHFFFAOYSA-N
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Description

Furo[2,3-B]pyridine-3-carbonitrile is a chemical compound that belongs to the class of fused pyridine derivatives . These compounds are of increasing interest in drug design and medicinal chemistry .


Synthesis Analysis

The synthesis of Furo[2,3-B]pyridine-3-carbonitrile involves several steps. A concise 4-step synthesis of furo[2,3-b]pyridines has been described, with handles in the 3 and 5 positions for palladium-mediated cross-coupling reactions . The synthetic route has been optimized, with only one step requiring purification by column chromatography .


Molecular Structure Analysis

The molecular structure of Furo[2,3-B]pyridine-3-carbonitrile is complex and involves a five-membered heteroaromatic ring fused with a pyridine derivative . This structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .


Chemical Reactions Analysis

Furo[2,3-B]pyridine-3-carbonitrile undergoes various chemical reactions. For instance, new pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties were synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile .

Scientific Research Applications

  • Protein Kinase Inhibitors : A study by Němec et al. (2021) in the European Journal of Medicinal Chemistry reveals that the synthesis of 3,5-disubstituted furo[3,2-b]pyridines leads to efficient inhibitors of protein kinases CLK1/2/4 and HIPK (Němec et al., 2021).

  • Synthesis of Polyheterocycles : Chartoire et al. (2008) in Tetrahedron presented that furo[3,2-b]pyridine is convenient for the short functional synthesis of polyheterocycles (Chartoire et al., 2008).

  • Pyridine-Dihydropyrazolone Scaffolds : According to Fumagalli and Emery (2016) in The Journal of Organic Chemistry, 2,3-substituted furo[2,3-b]pyridines can be used for functionalization, generating new pyridine-dihydropyrazolone scaffolds (Fumagalli & Emery, 2016).

  • Nucleoside Candidates for Drug Development : El‐Sayed et al. (2014) in Research on Chemical Intermediates suggest that synthesized pyridofuro compounds can be used as nucleoside candidates in drug development (El‐Sayed et al., 2014).

  • Synthesis of Various Compounds : Bencková and Krutošíková (1999) in Collection of Czechoslovak Chemical Communications report that 5-Aminofuro[3,2-c]pyridinium tosylates are useful in synthesizing various compounds, including N-oxides and their derivatives (Bencková & Krutošíková, 1999).

  • Fluorescent Properties and Antioxidant Activity : Ibrahim et al. (2018) in the Journal of Fluorescence found that Furopyridine III exhibits fluorescent properties and has weak to moderate antioxidant activity (Ibrahim et al., 2018).

  • Synthesis of Tetracyclic Products and Imines : Ahmed and Ameen (2010) in Chinese Chemical Letters show that the synthesized thiopyrano[4,3-d]pyridines can be used to create various tetracyclic products and imines (Ahmed & Ameen, 2010).

Safety And Hazards

Safety data sheets suggest that Furo[2,3-B]pyridine-3-carbonitrile may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

furo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOIKQQJADUBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577824
Record name Furo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-B]pyridine-3-carbonitrile

CAS RN

109274-96-6
Record name Furo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Wang, M Huang, G Li, S Zheng, P Yu - Tetrahedron, 2020 - Elsevier
A series of tetrasubstituted 7-azabenzofurans displays remarkable pan-genotype inhibition of HCV NS5B polymerase. One of them has been identified as a potential clinical candidate. …
Number of citations: 4 www.sciencedirect.com
B Saraiah, V Gautam, A Acharya, MA Pasha, H Ila - ACS omega, 2018 - ACS Publications
A one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans has been reported. The overall sequence involves base-induced reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)…
Number of citations: 3 pubs.acs.org

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